![molecular formula C5H7NO B124196 5,6-Dihydropyridin-2(1H)-one CAS No. 6052-73-9](/img/structure/B124196.png)
5,6-Dihydropyridin-2(1H)-one
Overview
Description
5,6-Dihydropyridin-2(1H)-one is a heterocyclic organic compound that features a six-membered ring containing nitrogen and oxygen atoms
Mechanism of Action
Target of Action
It’s known that this compound belongs to a class of molecules that have been studied for their biological activity .
Biochemical Pathways
The compound is known to be involved in the synthesis of diverse organic molecules, particularly exploited in drug discovery .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,6-Dihydropyridin-2(1H)-one. For instance, the compound’s synthesis has been transformed to an eco-friendlier methodology, primarily based on the utilization of environmentally friendly solvent 2-MeTHF in all steps of the synthesis .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5,6-Dihydropyridin-2(1H)-one are largely determined by its molecular structure
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 5,6-Dihydropyridin-2(1H)-one involves the intramolecular cyclization of N-3-oxoalkylchloroacetamide derivatives. This method leads to the formation of 5,6-Dihydropyridin-2(1H)-ones, 2-pyridones, and (4-hydroxy-2-oxopiperid-3-yl)pyridinium chlorides . Another approach involves a novel [4 + 2]-formal cycloaddition reaction of chalcone imines and homophthalic anhydrides, which is a rare example of lactam construction from an imine acting as a four-atom building block .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydropyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridones.
Reduction: Reduction reactions can convert it into dihydropyridines.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridones, dihydropyridines, and substituted derivatives of this compound.
Scientific Research Applications
Anticancer Activity
The 5,6-dihydropyridin-2(1H)-one structure is recognized as a potent pharmacophore in various anticancer agents. One notable example is piperlongumine (PL), derived from Piper longum, which incorporates this scaffold. Research has demonstrated that the this compound unit enhances the antiproliferative activities of PL against cancer cells such as A549 (lung cancer) and SKOV3 (ovarian cancer) by inducing reactive oxygen species (ROS) generation, leading to cell cycle arrest and apoptosis .
Table 1: Cytotoxicity of Piperlongumine and Its Analogs
Compound | IC50 (A549) | IC50 (SKOV3) |
---|---|---|
Piperlongumine | 161.1 ± 5.4 µM | 186.7 ± 11.6 µM |
Analog 1k | >200 µM | >200 µM |
This table illustrates the significant difference in cytotoxicity between PL and its analogs lacking the this compound unit, emphasizing its crucial role in enhancing anticancer activity .
Neuroprotective Effects
Studies have indicated that derivatives of this compound exhibit neuroprotective properties. These compounds may interact with calcium channels and other neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthetic Applications
This compound serves as an important intermediate in organic synthesis. It is utilized in the development of various pharmaceuticals and agrochemicals due to its ability to undergo further chemical modifications.
Synthesis of Novel Compounds
The compound can be synthesized through various methods, including the intramolecular Wittig reaction, which allows for the creation of more complex structures while maintaining high yields . This versatility makes it a valuable building block in drug development.
Material Science Applications
Recent studies have explored the use of this compound derivatives in material science, particularly in organic electronics.
Organic Light-Emitting Diodes (OLEDs)
The photophysical properties of certain derivatives suggest their potential application in OLEDs. The incorporation of this compound into organic semiconductor materials may enhance their efficiency and stability.
Comparison with Similar Compounds
Similar Compounds
2-Pyridone: Similar in structure but lacks the dihydro component.
Quinolin-2(1H)-one: Contains a fused benzene ring, making it more rigid.
4-Hydroxy-2-oxopiperid-3-yl)pyridinium chloride: A derivative formed through intramolecular cyclization.
Uniqueness
5,6-Dihydropyridin-2(1H)-one is unique due to its ability to undergo a variety of chemical reactions and its potential applications in multiple fields. Its structural flexibility allows for the development of a wide range of derivatives with diverse properties and functions.
Biological Activity
5,6-Dihydropyridin-2(1H)-one is a heterocyclic compound that has garnered significant attention due to its diverse biological activities, particularly in the fields of cancer research and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a lactam structure, which is crucial for its biological activity. The compound can be synthesized through various methods, including the intramolecular cyclization of N-(3-oxoalkyl)–chloroacetamides, thus providing a versatile platform for developing derivatives with enhanced properties .
Research indicates that this compound plays a pivotal role in enhancing the anticancer activity of piperlongumine (PL), a natural compound derived from Piper longum. The mechanism primarily involves the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells. Specifically, the this compound unit facilitates the reaction with cysteamine, leading to ROS accumulation that triggers downstream signaling pathways associated with cell cycle arrest and apoptosis .
Case Studies
A series of studies have evaluated the cytotoxic effects of PL and its analogs containing the this compound moiety against various cancer cell lines. Notably:
- Study on A549 Cells : Piperlongumine was shown to induce apoptosis in A549 lung cancer cells through a ROS-mediated pathway. The presence of the this compound unit was essential for this activity .
- Cytotoxicity Assessment : In vitro assays demonstrated that PL and its analogs exhibited significant cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29), while sparing normal cells such as keratinocytes .
Other Biological Activities
In addition to its anticancer properties, this compound has been reported to possess:
- Antifungal Activity : Compounds with this moiety have shown efficacy against various fungal strains.
- Antidiabetic Effects : Some derivatives have been implicated in glucose regulation and insulin sensitivity enhancement .
- Anti-inflammatory Properties : The compound exhibits potential in reducing inflammation through modulation of cytokine production and inflammatory pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the substituents on the this compound scaffold can significantly influence its biological activity. For instance:
Substituent Position | Effect on Activity |
---|---|
2-position | Enhances ROS generation |
4-position | Modulates apoptosis sensitivity |
6-position | Influences selectivity towards cancer cells |
These findings suggest that careful design of analogs can optimize therapeutic efficacy while minimizing toxicity.
Properties
IUPAC Name |
2,3-dihydro-1H-pyridin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c7-5-3-1-2-4-6-5/h1,3H,2,4H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRRHYRRQWIHIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209265 | |
Record name | 2(1H)-Pyridone, 5,6-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6052-73-9 | |
Record name | 5,6-Dihydro-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6052-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(1H)-Pyridone, 5,6-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006052739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(1H)-Pyridone, 5,6-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,5,6-tetrahydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2(1H)-PYRIDONE, 5,6-DIHYDRO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77GJ5LL56Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic chemical structure of 5,6-Dihydropyridin-2(1H)-one?
A1: this compound is a heterocyclic compound featuring a six-membered ring containing one nitrogen atom. The ring possesses a double bond between carbons 5 and 6, and a carbonyl group at position 2.
Q2: What are some common synthetic routes to obtain 5,6-Dihydropyridin-2(1H)-ones?
A2: Several methods have been developed, including:
- Intramolecular Wittig reaction: This versatile approach utilizes triphenylphosphonium salts derived from N-(3-oxoalkyl)chloroacetamides to construct the dihydropyridinone ring. [, , ]
- Intramolecular cyclization: Cyclization of triphenylphosphonium and pyridinium derivatives of N-3-oxoalkylchloroacetamides provides access to 5,6-dihydropyridin-2(1H)-ones, along with other heterocycles. []
- Domino Ugi/Aldol/Hydrolysis Reaction: This one-pot synthesis employs Baylis-Hillman phosphonium salts, primary amines, isocyanides, and arylglyoxals to form the dihydropyridinone scaffold through a series of cascade reactions. [, , ]
- Iridium-catalyzed Annulation: This method utilizes α,β-unsaturated amides and electron-deficient 1,3-dienes in the presence of a hydroxoiridium catalyst to create the dihydropyridinone ring. []
- Reactions of Lithiated Allenes with Isothiocyanates: This unique approach utilizes the hydrolysis of 2,3-dihydropyridines to access 5,6-dihydropyridin-2(1H)-ones. [, ]
Q3: Are there any stereochemical considerations in the synthesis of 5,6-Dihydropyridin-2(1H)-ones?
A3: Yes, stereoselective synthesis is possible. For example, the indium-mediated allylation of N-tert-butanesulfinyl imines derived from indole-2 and 3-carbaldehydes with allylic bromides proceeds with high diastereoselectivity, offering a route to stereochemically defined dihydropyridinones. [] Similarly, the catalytic hydrogenation of 3-amino-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-ones provides 6-(trifluoromethyl)pyridinones and 6-hydroxydihydropyridinones with high cis-selectivity. [, ]
Q4: What are some of the biological activities reported for this compound derivatives?
A4: this compound derivatives have shown diverse biological activities, including:
- Anticancer Activity: Piperlongumine (PL), a natural product containing the this compound scaffold, exhibits potent anticancer activity. [, ] Research suggests that the this compound unit plays a crucial role in PL's activity by reacting with cysteine and generating reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis. []
- Anti-allergic Activity: A δ-lactam derivative, 3-(2-(4-hydroxyphenyl)-2-oxoethyl)-5,6-dihydropyridin-2(1H)-one, isolated from the thermophilic soil fungus Humicola grisea var thermoidea, exhibits promising anti-allergic activity in vitro by inhibiting β-hexosaminidase release in rat basophilic leukemia RBL-2H3 cells. []
Q5: How does the structure of Piperlongumine (PL) contribute to its anticancer activity?
A5: PL's structure consists of both a this compound (piperdine core) and a cinnamoyl unit (trimethylphenyl ring). Studies indicate that both units are crucial for the anticancer activity. [] The this compound unit is believed to act as a Michael acceptor, reacting with cysteine residues in cellular proteins and generating ROS. [] This ROS generation triggers downstream events that culminate in cell death. []
Q6: What are the key structural features influencing the activity of this compound derivatives?
A6: Structure-activity relationship (SAR) studies highlight the significance of:
- Substituents on the dihydropyridinone ring: The position and electronic properties of substituents can influence activity. For example, in PL analogs, the position of substituents on the aromatic ring significantly impacts cytotoxicity. []
- Presence of Michael acceptors: The presence of a lactam unit, a Michael acceptor, can enhance antiproliferative activity, likely by facilitating interactions with cysteine residues in target proteins. []
- Stereochemistry: The stereochemistry of substituents on the dihydropyridinone ring can influence biological activity, as demonstrated by the diastereoselective synthesis of bioactive indole-dihydropyridinone biheterocycles. []
Q7: Have any this compound derivatives been investigated in clinical trials?
A7: While this compound derivatives show promise as medicinal chemistry scaffolds, clinical trials are ongoing.
Q8: What analytical methods are used to characterize and quantify this compound derivatives?
A8: Various techniques are employed:
- Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), Ultra High Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-Q-TOF/MS) are commonly used for structural elucidation and identification. [, ]
- Chromatographic techniques: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) allows for sensitive detection and quantification, even at trace levels, as demonstrated by the determination of a genotoxic impurity in apixaban. []
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